molecular formula C14H16N2O2 B11867000 Quinolin-8-yl N-butylcarbamate CAS No. 61824-42-8

Quinolin-8-yl N-butylcarbamate

Cat. No.: B11867000
CAS No.: 61824-42-8
M. Wt: 244.29 g/mol
InChI Key: LQZULAVXSIVKGK-UHFFFAOYSA-N
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Description

Quinolin-8-yl N-butylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl N-butylcarbamate typically involves the reaction of quinolin-8-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl N-butylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-yl N-butylcarbamate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and malaria.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of quinolin-8-yl N-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
  • Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
  • N-(Quinolin-8-yl) butanamide

Uniqueness

Quinolin-8-yl N-butylcarbamate is unique due to its specific carbamate functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a variety of chemical reactions and enhances its potential as a versatile ligand in coordination chemistry .

Properties

CAS No.

61824-42-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

quinolin-8-yl N-butylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-2-3-9-16-14(17)18-12-8-4-6-11-7-5-10-15-13(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17)

InChI Key

LQZULAVXSIVKGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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